molecular formula C18H24N6O B10955472 1-butyl-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-butyl-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10955472
M. Wt: 340.4 g/mol
InChI Key: ZSJXWTIARNIGHM-UHFFFAOYSA-N
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Description

1-butyl-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors such as 3,5-dimethylpyrazole and pyridine derivatives .

Key steps in the synthesis include:

    Cyclization: Formation of the pyrazolo[3,4-b]pyridine ring system through cyclization of intermediates.

    Substitution: Introduction of the butyl and carboxamide groups via nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-butyl-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups, leading to different reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride for chlorination, followed by nucleophiles like amines or alcohols for further substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-butyl-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide exerts its effects is likely related to its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share the core structure and may exhibit similar biological activities.

    Pyrazole derivatives: Compounds like 3,5-dimethylpyrazole have related structures and can be used for comparison in terms of reactivity and biological effects.

Uniqueness

1-butyl-N-(1,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological properties not seen in other related compounds. This uniqueness makes it a valuable candidate for further research and potential therapeutic development.

Properties

Molecular Formula

C18H24N6O

Molecular Weight

340.4 g/mol

IUPAC Name

1-butyl-N-(1,5-dimethylpyrazol-4-yl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H24N6O/c1-6-7-8-24-17-16(12(3)22-24)14(9-11(2)20-17)18(25)21-15-10-19-23(5)13(15)4/h9-10H,6-8H2,1-5H3,(H,21,25)

InChI Key

ZSJXWTIARNIGHM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NC3=C(N(N=C3)C)C)C

Origin of Product

United States

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